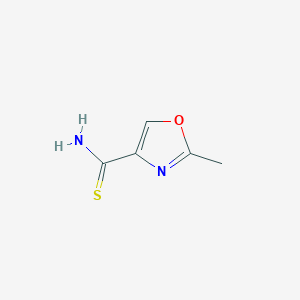

2-Methyloxazole-4-carbothioamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWCFZYMVZDVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Academic Interest in Oxazole Scaffolds

The oxazole (B20620) nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. tandfonline.comnih.gov Its history and the growth of academic interest are marked by key milestones that have cemented its importance.

The chemistry of oxazoles was first established in 1876 with the synthesis of a 2-methyl oxazole. tandfonline.com Another report indicates that the first preparation of the parent oxazole compound occurred in 1947. d-nb.infonih.gov The oxazole entity gained significant prominence during the First World War era with the discovery of the antibiotic penicillin, which, although containing a related thiazolidine (B150603) ring, spurred broader interest in heterocyclic chemistry. tandfonline.com

Academic interest in oxazoles has been consistently fueled by their presence in a wide array of natural products and their diverse pharmacological activities. nih.govresearchgate.net The five-membered ring, with its nitrogen and oxygen atoms, can readily engage with various enzymes and receptors in biological systems through non-covalent interactions. tandfonline.comnih.gov This has led to the development of a multitude of oxazole derivatives with a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.infonih.govnih.gov The structural versatility of the oxazole ring, which allows for substitution at three different positions, makes it an attractive framework for designing new therapeutic agents. nih.gov

Table 1: Key Milestones in Oxazole Research

| Year/Era | Milestone | Significance |

|---|---|---|

| 1876 | Chemistry of oxazoles established with the synthesis of 2-methyl oxazole. tandfonline.com | Foundational work in understanding the synthesis and properties of the oxazole ring system. |

| WWI Era | Increased prominence of heterocyclic chemistry following the discovery of penicillin. tandfonline.com | Spurred broader investigation into heterocyclic scaffolds for medicinal applications. |

| 1947 | First preparation of the parent oxazole compound reported. d-nb.infonih.gov | Provided access to the fundamental oxazole structure for further chemical exploration. |

| 2006-2017 | Numerous patents filed for oxazole derivatives. nih.gov | Highlights the sustained interest from researchers in developing new therapeutic agents based on the oxazole scaffold. |

| Present | Oxazole is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov | Acknowledges its recurring presence in successful drugs and biologically active compounds. |

Significance of the Carbothioamide Functional Group in Synthetic Organic Chemistry

The carbothioamide group, often referred to as a thioamide, is the sulfur analog of an amide. Its incorporation into organic molecules is a key strategy in synthetic and medicinal chemistry due to its unique electronic and steric properties. nih.govtandfonline.comtandfonline.com

Thioamides are considered fascinating isosteres of amides, meaning they have a similar size and shape but different electronic properties. nih.govresearchgate.net This substitution of a sulfur atom for an oxygen atom leads to several important differences:

Bond Length: The C=S bond in a thioamide is longer than the C=O bond in an amide, a consequence of sulfur's larger van der Waals radius. tandfonline.comtandfonline.com

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov

Lipophilicity: The presence of sulfur generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. tandfonline.comtandfonline.com

Reactivity: Thioamides are versatile building blocks for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. nih.govtandfonline.com

In drug design, replacing an amide with a thioamide can significantly impact a compound's biological profile. This modification can lead to improved potency, enhanced metabolic stability (as thioamides can be more resistant to enzymatic hydrolysis), and better permeability. tandfonline.comresearchgate.net The diverse pharmacological activities associated with thioamide-containing compounds, including anticancer, antimicrobial, and antiviral effects, underscore the functional group's versatility. tandfonline.comtandfonline.comresearchgate.net

Table 2: Comparison of Amide and Carbothioamide (Thioamide) Properties

| Property | Amide (C=O) | Carbothioamide (C=S) | Implication in Drug Design |

|---|---|---|---|

| C=X Bond Length | ~1.23 Å tandfonline.comtandfonline.com | ~1.71 Å tandfonline.comtandfonline.com | Alters the geometry and steric profile of the molecule. |

| Hydrogen Bond Donating | Weaker nih.gov | Stronger nih.gov | Can lead to different or stronger interactions with biological targets. |

| Hydrogen Bond Accepting | Stronger nih.gov | Weaker nih.gov | Influences binding affinity and specificity. |

| Lipophilicity | Lower | Higher tandfonline.comtandfonline.com | May improve membrane permeability and absorption. |

| Metabolic Stability | Prone to hydrolysis | Often more stable researchgate.net | Can increase the half-life and duration of action of a drug. |

Rationale for Dedicated Academic Inquiry into 2 Methyloxazole 4 Carbothioamide Within Heterocyclic Chemistry

The specific focus on 2-Methyloxazole-4-carbothioamide stems from the logical and well-established strategy of molecular hybridization in medicinal chemistry. This approach involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially improved affinity, efficacy, or a modified biological activity profile.

The rationale for investigating this compound is built on the individual merits of its components:

The 2-Methyloxazole (B1590312) Scaffold: As established, the oxazole (B20620) ring is a proven heterocyclic system with a wide range of biological activities. d-nb.infonih.gov The presence of a methyl group at the 2-position can influence the molecule's interaction with target proteins and its metabolic stability. The synthetic accessibility of related precursors like 2-methyloxazole-4-carboxaldehyde and 2-methyloxazole-4-carboxylic acid further supports the feasibility of creating derivatives at the 4-position. researchgate.netsigmaaldrich.com

The 4-Carbothioamide Moiety: Placing the carbothioamide group at the 4-position of the oxazole ring introduces a potent functional group known to modulate biological activity and physicochemical properties. nih.govtandfonline.com Its hydrogen-bonding capabilities and increased lipophilicity, compared to the corresponding carboxamide, offer a distinct way to interact with biological targets.

Therefore, the dedicated inquiry into this compound is driven by the hypothesis that the combination of these two moieties will result in a novel chemical entity with unique and potentially advantageous biological properties. Research into this specific molecule allows for the exploration of the synergistic or additive effects of combining a known heterocyclic scaffold with a functionally significant thioamide group.

Theoretical and Computational Chemistry of 2 Methyloxazole 4 Carbothioamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Molecular Orbital (MO) Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic transitions. For 2-Methyloxazole-4-carbothioamide, the HOMO is expected to have significant electron density localized on the carbothioamide group, particularly the sulfur atom, and the π-system of the oxazole (B20620) ring. The sulfur atom's lone pairs contribute significantly, making it a primary site for electrophilic attack. The LUMO, conversely, is likely distributed over the C=S bond and the oxazole ring, indicating these as sites for nucleophilic attack.

The methyl group at the C2 position of the oxazole ring acts as an electron-donating group, which would slightly raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to an unsubstituted oxazole. researchgate.net The carbothioamide group is known to have a lower oxidation potential than its amide counterpart, further suggesting a relatively high-energy HOMO. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. Computational studies on related oxazole derivatives show that the introduction of substituents significantly modulates this energy gap. researchgate.netnih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

| HOMO | Sulfur atom, Carbothioamide group, Oxazole π-system | Site for electrophilic attack and oxidation |

| LUMO | C=S bond, Oxazole ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Electrostatic Potential Surfaces (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would show a region of high negative potential (typically colored red) around the sulfur atom of the carbothioamide group, confirming it as a primary site for electrophilic attack and hydrogen bond donation. The nitrogen atom within the oxazole ring would also exhibit negative potential.

Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the thioamide's amino group, making them hydrogen bond donors. The hydrogen atoms of the methyl group would also exhibit some positive potential. Hirshfeld and Mulliken population analyses on substituted oxazoles have shown that substituents significantly influence the partial electronic charges on the ring atoms. nih.gov In this compound, the electron-withdrawing nature of the carbothioamide group at the C4 position would influence the charge distribution across the oxazole ring.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the single bond connecting the carbothioamide group to the oxazole ring. Rotation around this C4-C(S) bond will determine the relative orientation of the thioamide plane with respect to the oxazole ring. Computational studies on similar bi-aryl or heteroaryl-carbonyl systems often reveal a non-planar ground state conformation to minimize steric hindrance.

Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this molecule in different environments, such as in aqueous solution or within a protein binding site. MD simulations would allow for the exploration of the conformational landscape over time, revealing the most stable conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might adapt its shape to interact with a biological target.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

¹H and ¹³C NMR: The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the proton of the C5 position on the oxazole ring would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum. The methyl protons would also be a singlet, typically found at around 2.4 ppm. The ¹³C NMR spectrum would show a characteristic downfield shift for the thio-carbonyl carbon (C=S), often in the range of 200-210 ppm, which is significantly different from the carbonyl carbon of an amide. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S stretching vibration of the thioamide group, typically found in the region of 1100-1140 cm⁻¹. nih.gov The N-H stretching vibrations of the primary thioamide would appear in the region of 3100-3500 cm⁻¹. Vibrations associated with the oxazole ring would also be present.

UV-Visible Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectrum, are related to the HOMO-LUMO energy gap. The main absorption bands would correspond to π→π* and n→π* transitions within the conjugated system of the oxazole ring and the carbothioamide group. The C=S bond in thioamides has a UV absorption maximum around 265 nm. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value |

| ¹H NMR | C5-H | ~7.0-8.0 ppm |

| CH₃ | ~2.4 ppm | |

| NH₂ | Broad, variable | |

| ¹³C NMR | C=S | 200-210 ppm |

| IR | C=S stretch | 1100-1140 cm⁻¹ |

| N-H stretch | 3100-3500 cm⁻¹ | |

| UV-Vis | λmax (C=S) | ~265 nm |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating transition states and calculating activation energies. For this compound, several types of reactions could be computationally explored:

Electrophilic Substitution: The MEP and frontier orbital analysis suggest that electrophilic attack is most likely to occur at the sulfur atom or the nitrogen atom of the oxazole ring. Computational studies could model the reaction pathways with various electrophiles to determine the most favorable site of reaction and the associated energy barriers.

Nucleophilic Attack: The thio-carbonyl carbon is a potential site for nucleophilic attack. Computational modeling could elucidate the mechanism of, for example, hydrolysis or aminolysis, providing insights into the stability and reactivity of the thioamide group.

Cycloaddition Reactions: The oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions. Theoretical studies could predict the feasibility and stereoselectivity of such reactions.

Ligand-Target Docking and Molecular Modeling Studies of Interactions

Oxazole and thioamide moieties are present in many biologically active compounds, making this compound a molecule of interest for medicinal chemistry. nih.govthepharmajournal.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein.

Docking studies of this compound into the active sites of various enzymes or receptors could reveal potential biological targets. The carbothioamide group can act as both a hydrogen bond donor (N-H) and acceptor (S), allowing for specific interactions with amino acid residues. The oxazole ring can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Molecular dynamics simulations of the resulting ligand-protein complex can then be used to assess the stability of the binding pose and to calculate binding free energies.

Pre Clinical Biological and Biochemical Investigations of 2 Methyloxazole 4 Carbothioamide and Its Analogues

In Vitro Enzyme Inhibition and Activation Studies

There is no specific information available in the reviewed literature regarding the in vitro enzyme inhibition or activation properties of 2-Methyloxazole-4-carbothioamide .

However, related heterocyclic structures, such as thiazole (B1198619) carboxamide derivatives, have been investigated as inhibitors of cyclooxygenase (COX) enzymes. For instance, certain thiazole carboxamides have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes, with some compounds showing selectivity towards COX-2. nih.gov Additionally, some 1,2,4-triazole (B32235) analogues have been shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov These findings in related heterocyclic systems suggest that the oxazole-carbothioamide scaffold could potentially interact with various enzymatic targets, but this remains speculative without direct experimental evidence for this compound.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies (In Vitro Models)

No studies detailing the receptor binding affinity or ligand-receptor interactions of This compound in in vitro models were identified in the available literature.

For context, other heterocyclic compounds have been explored for their receptor binding capabilities. For example, novel diphenyl-1,3,4-oxadiazole derivatives have been designed and synthesized as ligands for benzodiazepine (B76468) receptors, with their affinity investigated using radioligand binding assays. semanticscholar.org Furthermore, certain 1,2,4-oxadiazole (B8745197) derivatives have been evaluated for their binding affinity to sigma (σ1 and σ2) receptors. nih.gov These examples highlight the potential for small heterocyclic molecules to interact with specific receptors, but direct evidence for this compound is lacking.

Elucidation of Mechanism of Action at a Molecular and Cellular Level (In Vitro Models)

The precise molecular and cellular mechanism of action for This compound has not been elucidated in the reviewed scientific literature.

Research on analogous compounds offers some potential, albeit indirect, insights. For example, some pyrrole-based carboxamides have been identified as microtubule-destabilizing agents that inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Whether this compound shares a similar mechanism is unknown and would require dedicated investigation.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

There are no published structure-activity relationship (SAR) studies specifically for derivatives of This compound .

SAR studies on other heterocyclic scaffolds have been conducted. For instance, research on pyrrole-based carboxamides as tubulin inhibitors has explored how different substitutions on the pyrrole (B145914) ring affect their biological activity. nih.gov Similarly, studies on 4-alkylthiopyridine-2-carbothioamides have indicated that the hydrophobicity of the alkyl group influences their antimycobacterial and antifungal activity. nih.gov

Cellular Studies on Antiproliferative Effects and Tubulin Interaction (In Vitro Cell Lines)

No specific cellular studies on the antiproliferative effects or tubulin interaction of This compound in in vitro cell lines have been reported in the available literature.

However, the antiproliferative potential of related heterocyclic compounds has been an active area of research. For example, carboxyamido-triazole (CAI), a calcium influx inhibitor, has demonstrated antiproliferative activity against various human breast cancer cell lines. nih.gov Additionally, some quinazoline (B50416) derivatives have shown cytotoxic effects on HeLa and B16 tumor cell lines. nih.gov The potential for some heterocyclic compounds to interact with tubulin is also documented, with certain pyrrole-based carboxamides and combretastatin (B1194345) analogues inhibiting tubulin polymerization. nih.govnajah.edu

Immunomodulatory Activity Assessment (In Vitro Cell Cultures)

There is no information available regarding the in vitro immunomodulatory activity of This compound in cell cultures.

Studies on other heterocyclic structures, such as 1,2,4-oxadiazole derivatives, have shown immunomodulatory potential. For instance, a specific 1,2,4-oxadiazole derivative was found to polarize bone marrow-derived macrophages towards the M1 phenotype, suggesting a pro-inflammatory and anti-tumoral response. nih.gov This highlights a potential avenue of investigation for novel heterocyclic compounds, though no such data exists for this compound.

Antimicrobial and Antifungal Activity Evaluation (In Vitro Assays)

Direct and specific data on the in vitro antimicrobial and antifungal activity of This compound is not present in the reviewed scientific literature.

However, the broader class of carbothioamides and various oxazole-containing structures have been investigated for their antimicrobial properties. For example, a series of 4-alkylthiopyridine-2-carbothioamides were evaluated for their antimycobacterial and antifungal activities, with some compounds showing moderate activity against Trichophyton mentagrophytes. nih.gov Other research has focused on the antifungal properties of 1,2,3-triazole-4-carboxamides and 1,2,4-triazole derivatives against a range of fungal species. scielo.org.mxmdpi.com Furthermore, studies on 1,3-oxazole derivatives have demonstrated antimicrobial activity against bacterial species like Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.net

Below is a table summarizing the antimicrobial and antifungal activities of some related carbothioamide and oxazole (B20620) derivatives, noting that this data does not pertain directly to this compound.

| Compound Class | Organism(s) | Activity | Reference |

| 4-Alkylthiopyridine-2-carbothioamides | Trichophyton mentagrophytes | Moderate antifungal activity | nih.gov |

| 1,2,3-Triazole-4-carboxamides | Rhizopus oryzae | Efficient fungicidal agents | scielo.org.mx |

| 1,2,4-Triazole derivatives | Physalospora piricola, Phytophthora capsici | Good antifungal/anti-oomycete activity | mdpi.com |

| 1,3-Oxazole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Good antimicrobial activity | researchgate.net |

Target Identification and Validation Approaches in Pre-clinical Contexts

The discovery of a novel bioactive small molecule like this compound initiates a critical phase of preclinical research focused on identifying its molecular target and validating its role in a disease context. This process is fundamental to understanding the compound's mechanism of action and predicting its potential therapeutic efficacy. A multi-faceted approach, combining computational, in vitro, and in vivo strategies, is typically employed to build a robust body of evidence for a given target.

Initial Target Hypothesis Generation: Computational and Analogue-Based Approaches

In the absence of a known target for this compound, initial hypotheses are often generated through computational methods and by examining the biological activities of structurally similar compounds. nih.govgsconlinepress.com The carbothioamide moiety, a key feature of the molecule, is known to be present in various biologically active compounds, suggesting potential classes of targets. ontosight.ai For instance, carbothioamide derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and 15-lipoxygenase. nih.gov Furthermore, compounds containing this functional group have demonstrated anticancer and anti-inflammatory properties, pointing towards targets within these therapeutic areas. tandfonline.comnih.govacs.org

Computational techniques can further refine these initial hypotheses. Virtual screening, where the structure of this compound is docked against libraries of known protein structures, can predict potential binding partners. nih.govgsconlinepress.com Network pharmacology approaches can also be utilized to analyze the compound's potential interactions within complex biological pathways, helping to identify key proteins or "hubs" that might be modulated. nih.gov

In Vitro Target Identification and Validation

Once a list of putative targets is generated, in vitro experiments are conducted to identify the direct molecular target and validate its relevance. These methods offer a controlled environment to study the specific interactions between the compound and its potential target.

A primary method for target identification is the use of affinity-based approaches. This can involve immobilizing a derivative of this compound onto a solid support and using it to "fish" for its binding partners in cell lysates. The captured proteins are then identified using techniques like mass spectrometry.

Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement in a cellular context. danaher.comresearchgate.net This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with this compound and then heated. The soluble fraction of proteins is analyzed to see if the compound protects a specific protein from heat-induced aggregation, thereby identifying it as a target. researchgate.net

Once a primary target is identified, its functional relevance is validated through a series of assays. sygnaturediscovery.com For example, if the predicted target is an enzyme, enzyme inhibition assays would be performed to determine the compound's potency and selectivity. Cell-based assays are then used to confirm that the compound's effect on cellular phenotype is a direct result of its interaction with the identified target. danaher.com Genetic methods, such as RNA interference (siRNA) or CRISPR-Cas9 gene editing, can be employed to knockdown or knockout the expression of the target protein. technologynetworks.com If the cellular effects of these genetic modifications mimic the effects of treatment with this compound, it provides strong evidence for the target's role in the observed phenotype. technologynetworks.com

Table 1: Representative In Vitro Target Validation Approaches for this compound

| Assay Type | Purpose | Example Finding |

| Enzyme Inhibition Assay | To quantify the inhibitory effect of the compound on the purified target enzyme. | This compound inhibits Target X with a half-maximal inhibitory concentration (IC50) of 50 nM. |

| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of the compound to the target protein within intact cells. | Treatment with this compound increases the thermal stability of Target X in cell lysates. |

| siRNA Knockdown | To determine if reducing the expression of the target protein replicates the compound's effect. | Knockdown of Target X gene expression leads to a similar phenotypic change as treatment with the compound. |

| Reporter Gene Assay | To measure the compound's effect on the transcriptional activity of a pathway regulated by the target. | The compound reduces the activity of a luciferase reporter driven by a promoter responsive to Target X signaling. |

In Vivo Target Validation in Preclinical Models

While in vitro studies are crucial for elucidating the molecular mechanism of a compound, in vivo validation is essential to confirm that the target is relevant in a whole organism and that modulating it can lead to a therapeutic benefit. nih.govcsmres.co.ukbiobide.com These studies are often conducted in animal models of the disease for which this compound is being investigated.

Genetically engineered animal models, such as knockout or transgenic mice, where the target gene is deleted or overexpressed, are powerful tools for in vivo target validation. nih.gov If the phenotype of a knockout mouse resembles the therapeutic effect of the compound, it strongly supports the target's role in the disease. Conversely, if the compound has no effect in a knockout animal, it indicates that the compound's efficacy is dependent on the presence of that target.

Pharmacokinetic and pharmacodynamic (PK/PD) studies are also critical. These studies measure the concentration of this compound in the blood and tissues over time and correlate it with a biomarker of target engagement. This helps to establish a clear link between the compound's exposure, its effect on the target, and the ultimate therapeutic outcome.

Table 2: Hypothetical In Vivo Target Validation Scheme for this compound

| Model/Study | Objective | Potential Outcome |

| Xenograft Mouse Model of Cancer | To assess the anti-tumor efficacy of the compound in a living organism. | Treatment with this compound significantly reduces tumor growth compared to a vehicle control. |

| Target-Knockout Mouse Model | To confirm that the compound's therapeutic effect is mediated through the identified target. | The compound shows no anti-tumor efficacy in mice lacking the gene for Target X. |

| Pharmacodynamic (PD) Biomarker Study | To measure the extent of target inhibition in vivo at therapeutic doses. | A dose-dependent decrease in the phosphorylation of a downstream substrate of Target X is observed in tumor tissue following treatment. |

By integrating the findings from these computational, in vitro, and in vivo approaches, a comprehensive understanding of the molecular target of this compound and its therapeutic potential can be established, paving the way for further development.

Advanced Applications and Future Research Directions of 2 Methyloxazole 4 Carbothioamide

2-Methyloxazole-4-carbothioamide as a Versatile Synthetic Building Block

The unique combination of an oxazole (B20620) nucleus and a carbothioamide functional group in this compound makes it a promising candidate for the synthesis of more complex molecules. Oxazoles are important scaffolds in many biologically active compounds and natural products. mdpi.com

The carbothioamide group is a well-established precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. It can readily react with a range of bifunctional reagents to construct new ring systems. For instance, α-haloketones can react with the carbothioamide moiety to form thiazole (B1198619) rings, a common strategy in medicinal chemistry. This reactivity opens pathways to novel thiazolyl-oxazole systems, which are of interest for their potential biological activities.

Additionally, the carbothioamide group can be envisioned to participate in cyclization reactions to form thiadiazoles, pyrimidines, and other complex heterocyclic structures. The oxazole core, while relatively stable, can also be involved in certain cycloaddition reactions or can be functionalized to further expand the molecular complexity.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| α-Haloketones | Thiazole |

| Hydrazonyl halides | 1,3,4-Thiadiazole |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. The functional groups present in this compound suggest its potential utility in such reactions. For example, the carbothioamide could act as the sulfur-containing component in MCRs that are known to build complex heterocyclic scaffolds. While specific examples involving this exact molecule are not documented, the general reactivity of thioamides in MCRs is well-established.

Potential in Materials Science and Polymer Chemistry

The application of oxazole derivatives is not limited to medicinal chemistry; they also have potential in materials science, particularly in the development of fluorescent materials and polymers. chemrxiv.org The oxazole ring is a component of some organic scintillators and fluorescent dyes.

The carbothioamide group can also be leveraged in polymer chemistry. It can potentially be converted into a thiazole, which is a known component of heat-resistant polymers. Furthermore, the sulfur atom could be used to anchor the molecule onto metal surfaces for the development of functionalized materials. The nitrogen and sulfur atoms in the carbothioamide group can also act as ligands for metal coordination, suggesting applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Emerging Methodologies for Synthesis and Derivatization

While a specific synthesis for this compound is not reported, it can be hypothetically synthesized from the corresponding 2-methyloxazole-4-carboxamide (B2975829) by treatment with a thionating agent like Lawesson's reagent. The carboxamide itself can be derived from the corresponding carboxylic acid or ester, which are more common starting materials.

Table 2: Plausible Synthetic Precursors for this compound

| Precursor | Reagent |

|---|---|

| 2-Methyloxazole-4-carboxamide | Lawesson's Reagent or P₄S₁₀ |

Derivatization of this compound could be achieved at several positions. The methyl group at the 2-position of the oxazole ring could potentially be functionalized. The carbothioamide group itself offers a rich platform for derivatization, including S-alkylation to form thioimidates or reaction with amines to generate guanidine derivatives.

Integration with High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. rsc.org Oxazole derivatives are frequently found in screening libraries due to their prevalence in bioactive molecules. A library of compounds based on the this compound scaffold could be of significant interest for HTS campaigns targeting various diseases. The structural features of this molecule suggest it could be a valuable starting point for identifying novel inhibitors of enzymes such as kinases or proteases.

Exploration of Unexplored Chemical Space and Analogues

The structure of this compound offers numerous opportunities for the generation of analogues to explore new chemical space. chemrxiv.org Modifications could include:

Substitution at the 5-position of the oxazole ring: Introducing different substituents at this position could significantly impact the molecule's biological activity and physical properties.

Variation of the substituent at the 2-position: Replacing the methyl group with other alkyl, aryl, or functionalized groups would generate a diverse set of analogues.

Modification of the carbothioamide group: Conversion of the carbothioamide to other thio-functional groups or using it as a handle to attach other molecular fragments would further expand the accessible chemical space.

The systematic exploration of these analogues could lead to the discovery of new compounds with valuable applications in medicine and materials science.

Future Directions in Computational and Theoretical Studies for Rational Design

The rational design of novel derivatives of this compound with enhanced properties is a key area for future research. Computational and theoretical studies are expected to play a pivotal role in this endeavor. By employing sophisticated modeling techniques, researchers can predict the physicochemical properties and biological activities of new analogues before their synthesis, saving significant time and resources.

Future computational work will likely focus on several key areas. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its mechanism of action and for designing derivatives with tailored electronic characteristics.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be instrumental. By developing robust models that correlate the structural features of this compound derivatives with their biological activities or physical properties, researchers can identify key molecular descriptors that govern their performance. This knowledge will guide the in-silico design of new compounds with optimized characteristics.

Molecular docking and molecular dynamics simulations will also be critical in exploring the interactions of this compound and its potential derivatives with biological targets. These techniques can help to elucidate binding modes, predict binding affinities, and understand the dynamic behavior of the ligand-receptor complexes, providing a rational basis for the design of more potent and selective molecules.

Development of Advanced Agrochemical Candidates (e.g., Fungicides)

The development of new and effective agrochemicals is a pressing need for global food security. The structural motifs present in this compound suggest its potential as a scaffold for the development of novel fungicides. The oxazole ring is a common feature in many biologically active compounds, and the carbothioamide group is known to be a key pharmacophore in a number of antifungal agents.

Future research in this area will involve the synthesis and screening of a library of this compound derivatives against a panel of economically important plant pathogens. The design of these derivatives will be guided by the computational studies mentioned in the previous section, aiming to enhance their antifungal potency, spectrum of activity, and environmental safety profile.

Structure-activity relationship (SAR) studies will be crucial to identify the key structural modifications that lead to improved fungicidal activity. This will involve systematically altering different parts of the molecule, such as the substituents on the oxazole ring, and evaluating the impact on its biological performance. The goal is to develop lead compounds with high efficacy against target pathogens and low toxicity to non-target organisms.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyloxazole-4-carbothioamide, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioamide derivatives are often prepared by reacting oxazole-4-carboxylic acid derivatives with thionating agents like Lawesson’s reagent or phosphorus pentasulfide under reflux conditions in anhydrous solvents (e.g., toluene or THF) . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural confirmation employs , , and mass spectrometry (MS) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging direct methods for phase determination and least-squares optimization for bond parameters . Hydrogen bonding and packing diagrams are analyzed using programs like Mercury .

Q. What are the key reactivity patterns of the carbothioamide group in this compound?

- Methodology : The carbothioamide moiety undergoes nucleophilic substitution (e.g., alkylation or acylation) and cyclization reactions. For example, it reacts with hydrazines to form thiosemicarbazides or with halides to yield thioether derivatives. Reaction conditions (pH, solvent, temperature) must be optimized to avoid side products like disulfides .

Advanced Research Questions

Q. How can computational methods predict synthetic pathways for novel this compound derivatives?

- Methodology : Retrosynthetic analysis using tools like Reaxys or SciFinder identifies feasible precursors. AI-driven platforms (e.g., Pistachio or BKMS_METABOLIC) suggest one-step routes by analyzing reaction databases. Density functional theory (DFT) calculations optimize transition states and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Use structure-activity relationship (SAR) studies to isolate key functional groups. For example, methyl substitution at the oxazole ring enhances lipophilicity and membrane permeability, affecting bioactivity . Statistical tools like ANOVA identify outliers in dose-response data .

Q. How does isotopic labeling aid in tracking metabolic pathways of this compound?

- Methodology : Incorporate or isotopes during synthesis. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace metabolites in vitro (e.g., liver microsomes) or in vivo. Fragmentation patterns reveal biotransformation sites, such as oxidation of the methyl group or cleavage of the thioamide bond .

Q. What crystallographic challenges arise when studying polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。